Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
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Overview
Description
Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through methods such as the Biltz synthesis or the Pictet-Spengler reaction. Subsequent functionalization steps introduce the methanesulfonyl and methoxy groups, followed by esterification to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the methanesulfonyl group to a sulfide.
Substitution: Replacement of the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of sulfide derivatives.
Substitution: Generation of various functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its biological activity and potential as a lead compound for drug development.
Medicine: Investigating its therapeutic properties and possible use in treating various diseases.
Industry: Utilization in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is structurally similar to other tetrahydroisoquinoline derivatives, such as:
This compound
Uniqueness: What sets this compound apart from its analogs is its specific combination of functional groups and the resulting biological activity
Biological Activity
Methyl 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Synthesis
The compound features a tetrahydroisoquinoline core, which is known for various pharmacological properties. The presence of methanesulfonyl and methoxy groups enhances its solubility and may influence its biological interactions. Synthesis typically involves multi-step organic reactions that yield the desired product with high purity.
1. Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. A study evaluated several compounds similar to this compound for their cytotoxic effects against K562 leukemia cells. The results showed that certain derivatives had IC50 values comparable to established chemotherapy agents like verapamil, indicating potential as multidrug resistance modulators in cancer therapy .
Compound | IC50 (μM) | Activity Comparison |
---|---|---|
6e | 0.66 | Similar to Verapamil |
6h | 0.65 | Similar to Verapamil |
7c | 0.96 | Similar to Verapamil |
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In studies involving various synthesized analogues, compounds containing similar moieties demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The zone of inhibition values ranged from 10 to 29 mm for different strains, indicating promising antimicrobial efficacy .
Case Study: Cytotoxicity Evaluation
In a systematic evaluation of cytotoxicity using the MTT assay on K562 cell lines:
- Objective : To assess the effectiveness of synthesized tetrahydroisoquinoline derivatives.
- Findings : Most derivatives exhibited low cytotoxicity; however, select compounds displayed potent activity against resistant cancer cell lines.
Case Study: Antimicrobial Testing
A series of compounds were tested for antimicrobial activity against various pathogens:
- Method : Disk diffusion method was employed to measure zones of inhibition.
- Results : Compounds containing iodo and nitro substituents showed enhanced antimicrobial activity compared to their methyl ester counterparts.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-20-13-7-10-5-6-16(23(4,18)19)12(9-15(17)22-3)11(10)8-14(13)21-2/h7-8,12H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNAZXQRXFYYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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